MK-7246 - 1218918-62-7

MK-7246

Catalog Number: EVT-276108
CAS Number: 1218918-62-7
Molecular Formula: C21H21FN2O4S
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-7246, chemically known as {(7R)-7-[amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid, is a synthetic compound that has gained significant attention in scientific research for its role as a potent and selective antagonist of two receptors: CRTH2 (Chemoattractant Receptor-Homologous Molecule expressed on T-Helper Type 2 Cells) and GPR44. []

  • CRTH2: This receptor plays a role in inflammatory responses, making MK-7246 a potential therapeutic target for conditions like asthma, allergic rhinitis, and atopic dermatitis. []
  • GPR44: Highly expressed on pancreatic beta cells, GPR44 is investigated as a biomarker for beta-cell mass, a crucial factor in diabetes research. []
  • Understanding disease mechanisms: By blocking CRTH2 and GPR44, MK-7246 helps researchers understand the role of these receptors in inflammation and diabetes. []
  • Developing imaging techniques: Radiolabeled versions of MK-7246, such as [11C]MK-7246 and [18F]MK-7246, are being investigated as Positron Emission Tomography (PET) tracers for visualizing beta-cell mass in vivo. [, ]
  • Drug discovery: The successful development and characterization of MK-7246 as a selective antagonist provide a template for designing novel drugs targeting CRTH2 and GPR44. [, ]
Synthesis Analysis
  • Initial Strategy: The early synthesis involved aziridine opening followed by cyclodehydration. While suitable for small-scale production, this method was not ideal for large-scale manufacturing. []

    • Ir-catalyzed N-H insertion: This step efficiently constructs a key intermediate using an iridium catalyst. []
    • Transaminase-catalyzed ketone reduction: This enzymatic transformation converts a ketone to the desired amine with high enantioselectivity in a single step. []
Molecular Structure Analysis

MK-7246 possesses a complex molecular structure typical of many drug-like molecules. While detailed structural analyses are not explicitly described in the provided abstracts, its structure can be deduced from its chemical name: {(7R)-7-[amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid. Key structural features likely contributing to its binding affinity and selectivity include:

Mechanism of Action

CRTH2 Antagonism: MK-7246 acts as a competitive antagonist at the CRTH2 receptor. It binds to the receptor's active site, preventing the binding of its natural ligand, prostaglandin D2 (PGD2). [] This, in turn, inhibits downstream signaling pathways associated with inflammation, such as eosinophil recruitment and activation. []

Physical and Chemical Properties Analysis
  • Metabolic stability: MK-7246 demonstrates good metabolic stability in various animal species, indicating resistance to rapid breakdown by enzymes. []
  • Oral bioavailability: It exhibits good oral bioavailability in animal models, suggesting it can be absorbed into the bloodstream after oral administration. []
Applications

Investigating CRTH2 Biology:

  • In vitro studies: MK-7246 effectively blocks CRTH2 activation in cell lines and primary cells, providing a valuable tool to dissect CRTH2-mediated signaling pathways and cellular responses. []
  • Animal models: In vivo studies using MK-7246 have demonstrated its efficacy in reducing inflammation in various rodent models of asthma, allergic rhinitis, and atopic dermatitis. [, ]

Imaging Beta-Cell Mass:

  • PET tracer development: Radiolabeled versions of MK-7246 ([11C]MK-7246 and [18F]MK-7246) are being developed and evaluated as PET tracers for non-invasive imaging of beta-cell mass. [, , , , ]
  • Preclinical studies: Preclinical imaging studies in pigs, mice, rats, and human pancreatic cells have shown promising results, with [11C]MK-7246 and [18F]MK-7246 demonstrating specific binding to the pancreas and good pharmacokinetic properties. [, ]

Drug Metabolism and Pharmacokinetics:

  • UGT enzyme substrate: MK-7246 serves as a substrate for UGT enzymes, particularly UGT2B17, which play a significant role in drug metabolism. [, ]
  • Pharmacokinetic variability: Studies using MK-7246 have revealed the impact of UGT2B17 genetic polymorphisms on its pharmacokinetics, highlighting the importance of personalized medicine. []
Future Directions
  • Clinical translation of PET imaging: Further research is needed to translate the promising preclinical results of [11C]MK-7246 and [18F]MK-7246 into clinical applications for imaging beta-cell mass in humans with diabetes. []
  • Development of novel CRTH2 antagonists: MK-7246's success as a selective CRTH2 antagonist can guide the development of next-generation compounds with improved potency, pharmacokinetic profiles, and safety for treating inflammatory diseases. []
  • Personalized medicine approaches: Investigating the impact of genetic variations in drug-metabolizing enzymes like UGT2B17 on MK-7246 pharmacokinetics could pave the way for personalized dosing strategies. []

[11C]MK-7246

Compound Description: [11C]MK-7246 is a radiolabeled version of MK-7246, utilizing carbon-11 as the positron emitter. This modification enables its use as a positron emission tomography (PET) tracer for imaging beta-cell mass. Studies in pigs demonstrated its ability to specifically bind to pancreatic tissue, with minimal spillover from adjacent tissues. [, , , ]

Relevance: [11C]MK-7246 shares the same core structure with MK-7246 and retains its high affinity for the GPR44 receptor. This makes it a valuable tool for studying GPR44 expression and potentially for non-invasive assessment of beta-cell mass in vivo. [, , , ]

[18F]MK-7246

Compound Description: [18F]MK-7246 is another radiolabeled form of MK-7246, incorporating fluorine-18 for PET imaging. Preclinical evaluation in cell lines, mice, rats, and human pancreatic cells showed its strong affinity and selectivity for GPR44. [, , ]

Relevance: [18F]MK-7246, like MK-7246, exhibits high affinity for GPR44 and demonstrates favorable pharmacokinetic properties, making it a promising candidate for imaging beta-cell mass via PET. The use of fluorine-18 as a positron emitter offers advantages in terms of half-life and image resolution compared to carbon-11. [, , ]

AZ12204657

Compound Description: AZ12204657 is a GPR44 radioligand labeled with carbon-11 ([11C]AZ12204657), previously evaluated for its potential to visualize beta-cell mass using PET. []

Relevance: Although structurally distinct from MK-7246, AZ12204657 shares the target, GPR44, highlighting the receptor's significance as a biomarker for beta-cell mass. The similar pancreatic binding characteristics of [11C]AZ12204657 and [11C]MK-7246 further validate GPR44 as a target for imaging agents. []

Codeine

Compound Description: Codeine is an analgesic and cough suppressant metabolized by UGT2B7. It serves as a reference compound in studies investigating the impact of UGT2B7 ontogeny on drug metabolism, particularly in neonates. []

Morphine

Compound Description: Morphine, an active metabolite of codeine, is also investigated in the context of UGT2B7 ontogeny and its influence on drug metabolism in neonates. []

PF-04449913

Compound Description: PF-04449913 is a pharmaceutical compound, and its synthesis using biocatalysis is highlighted as an example of the advantages of this approach. []

Relevance: While structurally unrelated to MK-7246, PF-04449913 is relevant in the context of emphasizing the use of biocatalysis in pharmaceutical synthesis. MK-7246's synthesis also benefits from biocatalytic steps, demonstrating the broader applicability of this approach for producing complex drug molecules. []

Sitagliptin

Compound Description: Sitagliptin is an anti-diabetic drug whose synthesis incorporates biocatalysis, illustrating the application of this methodology in pharmaceutical manufacturing. []

Relevance: Although structurally different from MK-7246, sitagliptin highlights the importance of biocatalysis in drug synthesis. MK-7246's production also utilizes biocatalytic steps, demonstrating the shared reliance on this method for efficient and cost-effective drug manufacturing. []

Suvorexant

Compound Description: Suvorexant is a medication used to treat insomnia, and its synthesis serves as an example of the successful implementation of biocatalysis in drug development. []

Relevance: Despite not being structurally similar to MK-7246, suvorexant exemplifies the use of biocatalysis in pharmaceutical synthesis. MK-7246's manufacturing process also benefits from biocatalysis, underscoring the broader applicability of this technology in producing complex drug molecules. []

Vernakalant

Compound Description: Vernakalant is a drug used to treat atrial fibrillation, and its synthesis incorporates biocatalytic steps, showcasing the practicality of this approach in pharmaceutical manufacturing. []

Relevance: While structurally distinct from MK-7246, vernakalant's synthesis, which includes biocatalytic steps, further illustrates the shared reliance on this method for manufacturing pharmaceuticals. This emphasizes the broader applicability of biocatalysis in producing complex drug molecules like MK-7246. []

GSK-2879552

Compound Description: GSK-2879552 is a pharmaceutical compound whose synthesis highlights the application of biocatalysis as an effective method for drug development and manufacturing. []

Relevance: Despite not being structurally related to MK-7246, GSK-2879552's synthesis, which utilizes biocatalysis, further underscores the shared reliance on this approach for producing pharmaceuticals. This emphasizes the broader applicability of biocatalysis in the development and manufacturing of complex drug molecules like MK-7246. []

Boceprevir

Compound Description: Boceprevir is a medication used to treat hepatitis C, and its synthesis serves as an example of the successful implementation of biocatalysis in drug development and production. []

Relevance: Although structurally different from MK-7246, boceprevir's synthesis, incorporating biocatalysis, underscores the shared reliance on this method for manufacturing pharmaceuticals. This highlights the broader applicability of biocatalysis in producing complex drug molecules like MK-7246. []

(−)-Strictosidine

Compound Description: (−)-Strictosidine is a natural product, and its synthesis serves as an example of the successful implementation of biocatalysis in producing complex molecules. []

Relevance: Although structurally different from MK-7246, (−)-strictosidine's synthesis, incorporating biocatalysis, underscores the shared reliance on this method for producing complex molecules. This highlights the broader applicability of biocatalysis in the development and manufacturing of complex molecules like MK-7246. []

Properties

CAS Number

1218918-62-7

Product Name

MK-7246

IUPAC Name

2-[(7R)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid

Molecular Formula

C21H21FN2O4S

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m1/s1

InChI Key

JTCAGRAKUAAYDY-OAHLLOKOSA-N

SMILES

CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK7246; MK 7246; MK-7246

Canonical SMILES

CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F

Isomeric SMILES

CN([C@@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.